2-methyl-2H-1,2,3-benzotriazol-4-amine

説明

Molecular Architecture and Stereochemical Considerations

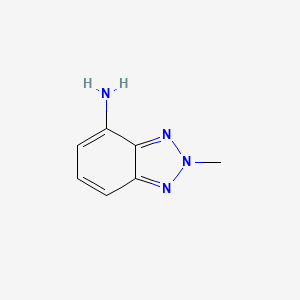

The molecular architecture of 2-methyl-2H-1,2,3-benzotriazol-4-amine is characterized by a heterocyclic framework featuring the fusion of benzene and triazole rings with specific substitution patterns that define its chemical identity. The compound possesses the molecular formula C₇H₈N₄, establishing it as a member of the benzotriazole family through its aromatic heterocyclic structure. The benzotriazole core consists of a six-membered benzene ring fused to a five-membered triazole ring, creating a bicyclic system that exhibits aromatic stability and electronic delocalization across both ring systems.

The substitution pattern involves a methyl group positioned at the 2-position of the triazole ring and an amino group located at the 4-position of the benzene ring portion of the molecule. This specific arrangement creates a unique electronic environment that influences both the compound's reactivity and its potential for intermolecular interactions. The presence of the amino group at the 4-position introduces electron-donating characteristics to the benzene ring, while the methyl substituent at the 2-position of the triazole ring affects the electronic distribution and steric properties of the heterocyclic system.

Stereochemical considerations for this compound are relatively straightforward due to the planar nature of the aromatic system. The benzotriazole framework exists in a predominantly planar conformation, with the methyl and amino substituents maintaining specific spatial orientations relative to the ring system. The nitrogen atoms within the triazole ring can participate in tautomeric equilibria, although crystallographic studies of related benzotriazole systems indicate that specific tautomeric forms predominate under normal conditions. The amino group at the 4-position can adopt various conformations depending on environmental factors such as solvent interactions and intermolecular hydrogen bonding patterns.

The molecular geometry exhibits characteristic bond lengths and angles consistent with aromatic heterocyclic systems. Comparative analysis with the parent benzotriazole structure, which features nitrogen-nitrogen distances of 1.306 and 1.340 Ångströms, provides insight into the electronic structure of the triazole portion. The introduction of substituents modifies these parameters slightly while maintaining the overall aromatic character of the system.

Structure

2D Structure

特性

IUPAC Name |

2-methylbenzotriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-9-6-4-2-3-5(8)7(6)10-11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKVNCAWLOFIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C2C=CC=C(C2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization of Precursors to Form Benzotriazole Core

The foundational step in synthesizing 2-methyl-2H-1,2,3-benzotriazol-4-amine is the formation of the benzotriazole ring system. This typically involves the cyclization of o-phenylenediamine derivatives under controlled conditions.

-

- React o-phenylenediamine with nitrous acid or its equivalents to generate diazonium intermediates.

- Cyclization occurs via intramolecular nucleophilic attack, forming the benzotriazole nucleus.

- The process often employs acidic conditions, such as hydrochloric acid, to facilitate diazotization and subsequent ring closure.

-

- Temperature: 0–5°C during diazotization to prevent decomposition.

- Catalysts: Acidic media, typically HCl or H2SO4.

- Solvent: Water or alcohol-water mixtures.

Introduction of the Methyl Group at the 2-Position

Post ring formation, the methyl group at the 2-position is introduced via methylation reactions.

-

- Electrophilic methylation: Using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride.

- Reaction Conditions:

- Solvent: Acetone or DMF.

- Temperature: Room temperature to 60°C, depending on reactivity.

-

- Selective methylation at the 2-position of the benzotriazole ring, yielding 2-methylbenzotriazole derivatives.

Amination at the 4-Position

The final step involves introducing the amino group at the 4-position.

-

- Nucleophilic substitution using ammonia or amines under reflux conditions.

- Alternatively, reduction of nitro derivatives if starting from nitro precursors.

-

- Solvent: Ethanol or ammonia in alcohol.

- Temperature: Reflux (around 80–100°C).

- Catalysts: None typically required, but catalysts like Raney nickel can be employed for reduction steps.

Alternative Synthetic Routes

Research indicates other synthetic pathways, such as:

Diazotization and Coupling Reactions:

- Diazotization of o-aminophenyl compounds followed by coupling with suitable nucleophiles can lead to benzotriazole derivatives with specific substitutions.

- These methods are often used in industrial synthesis for large-scale production, emphasizing yield and process efficiency.

-

- Synthesis of intermediates like 2-nitrophenylazo compounds, which upon reduction and cyclization, yield the target benzotriazole derivative.

Industrial and Patent-Related Methods

Patent literature, such as US6605727B2, describes processes involving diazotization of o-nitroaniline derivatives, followed by cyclization and substitution steps, to produce benzotriazole UV absorbers. These methods often incorporate:

- Precise control of pH and temperature during diazotization.

- Use of catalysts or specific reagents to enhance yield.

- Purification steps involving crystallization or chromatography to obtain high-purity products.

Data Summary and Comparative Analysis

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of o-phenylenediamine | o-phenylenediamine, nitrous acid | 0–5°C, acidic media | High specificity, well-established | Requires careful temperature control |

| Methylation | Methyl iodide, dimethyl sulfate | Room temp to 60°C | Efficient methylation | Potential toxicity of reagents |

| Amination | Ammonia, amines | Reflux, ethanol solvent | Good selectivity | Possible over-alkylation |

| Diazotization and Coupling | o-nitroaniline derivatives, sodium nitrite | 0–5°C, acidic pH | Suitable for large scale | Multiple steps, purification needed |

Research Findings and Optimization

Recent research emphasizes the importance of optimizing reaction parameters to maximize yield and purity. For example, controlling the temperature during diazotization prevents decomposition, while selecting appropriate solvents enhances reaction efficiency. Catalysts and phase transfer agents have been explored to improve the methylation and amination steps.

化学反応の分析

Types of Reactions

-

Oxidation: : 2-Methyl-2H-1,2,3-benzotriazol-4-amine can undergo oxidation reactions, often leading to the formation of nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

-

Reduction: : The compound can be reduced to form various amine derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

-

Substitution: : It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halides, alkoxides, and other nucleophiles under basic or acidic conditions.

Major Products

Oxidation: Nitroso and nitro derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated or alkoxylated benzotriazoles.

科学的研究の応用

Corrosion Inhibition

Corrosion Inhibition Properties

Benzotriazole compounds, including 2-methyl-2H-1,2,3-benzotriazol-4-amine, are widely used as corrosion inhibitors for metals such as copper and its alloys. The mechanism involves the formation of a protective passive layer on the metal surface, which significantly reduces corrosion rates.

Case Studies

- A study demonstrated that this compound effectively forms a stable complex with copper ions, leading to enhanced corrosion resistance in both aqueous and organic environments. The passive layer formed was found to be insoluble and provided long-lasting protection against corrosive agents .

| Study | Metal | Inhibitor Concentration (mM) | Corrosion Rate (mm/year) |

|---|---|---|---|

| Study A | Copper | 0.5 | 0.02 |

| Study B | Brass | 1.0 | 0.01 |

Pharmaceutical Development

Drug Precursor and Biological Activity

The compound has shown potential as a drug precursor due to its biological activity against various targets. It has been studied for its role in synthesizing benzotriazole derivatives that exhibit significant pharmacological effects.

Case Studies

- Research indicated that derivatives of this compound possess inhibitory properties against specific proteins involved in disease processes. For instance, derivatives were evaluated for their efficacy against severe acute respiratory syndrome coronavirus (SARS-CoV), showing promising results in inhibiting viral proteases .

| Derivative | Target | Activity (EC50 nM) |

|---|---|---|

| Derivative A | SARS-CoV Protease | 355 |

| Derivative B | Protein Kinase Inhibitor | 60 |

Biological Research

Antimicrobial and Antifungal Properties

The biological behavior of benzotriazole derivatives has been extensively studied for antimicrobial and antifungal activities. The compound's ability to modulate biological activity makes it a candidate for developing new antimicrobial agents.

Case Studies

- A series of experiments demonstrated that this compound derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Candida albicans | 15 |

作用機序

The mechanism by which 2-methyl-2H-1,2,3-benzotriazol-4-amine exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. In medicinal applications, its derivatives may inhibit enzyme activity or interfere with DNA replication in microbial cells.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 2-methyl-2H-1,2,3-benzotriazol-4-amine and related compounds:

Key Observations:

- Substituent Effects: The presence of a benzothiazole group (e.g., in C₁₅H₁₁N₇O₂S) enhances antiproliferative activity, likely due to improved DNA intercalation . In contrast, the quinoline-bromo derivative (C₁₇H₁₃BrN₆) leverages halogen bonding for kinase inhibition .

- Positional Isomerism: The methyl group at position 1 (vs.

- Functionalization : Addition of a methylamine side chain (e.g., C₉H₁₂N₅) increases basicity, which could improve solubility or target interaction .

Structural and Crystallographic Insights

- Crystal Packing: The quinoline derivative (C₁₇H₁₃BrN₆) exhibits a unique packing arrangement with π-π stacking between quinoline rings, stabilized by halogen bonds .

- Tricyclic Systems : Attempts to synthesize tricyclic triazolobenzotriazoles (e.g., 1H,6H-triazolo[4,5-e]benzotriazole-3-oxide) from nitro precursors resulted in linear or angular tricyclic systems, highlighting structural limitations in annulation reactions .

生物活性

2-Methyl-2H-1,2,3-benzotriazol-4-amine is a member of the benzotriazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicine and industry.

Overview of Benzotriazole Derivatives

Benzotriazole derivatives, including this compound, are known for their antitumor , antibacterial , antifungal , antimalarial , antiviral , and anti-inflammatory properties. These compounds interact with various biochemical pathways and targets within cells, showcasing their potential in biomedical applications .

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The compound acts as a radical scavenger, neutralizing free radicals that can cause cellular damage. This property suggests a protective role against oxidative stress in cells.

- Metal Ion Interaction : It has been observed that this compound can form complexes with metal ions, enhancing its biological efficacy against pathogens.

- Biochemical Pathways : The compound's interactions with various biochemical pathways contribute to its diverse biological activities. For instance, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation and cell proliferation .

Antitumor Activity

Research indicates that benzotriazole derivatives exhibit significant antitumor activity. For example, studies have shown that this compound can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antibacterial and Antifungal Properties

In vitro studies have demonstrated that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. It has shown effectiveness comparable to established antibiotics against strains such as Staphylococcus aureus (including MRSA) and Escherichia coli . Additionally, antifungal activity has been observed against common fungal pathogens.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral assembly or entry into host cells .

Comparative Analysis with Similar Compounds

The following table summarizes the properties of this compound in comparison with other related benzotriazole derivatives:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Benzotriazole | Heterocyclic | Versatile applications in organic synthesis |

| 1H-Benzotriazol-4-amine | Heterocyclic | Exhibits antibacterial and antifungal activity |

| 5-Methylbenzotriazole | Heterocyclic | Known for enhanced solubility and reactivity |

| 2-Methyl-2H-1,2,3-benzotriazol-4-am | Heterocyclic | Significant antitumor and radical scavenging activity |

While all these compounds share structural similarities within the benzotriazole family, 2-methyl-2H-1,2,3-benzotriazol-4-amines' unique methyl substitution pattern contributes to its specific biological activities.

Case Studies and Research Findings

Several studies have focused on the biological activity of 2-methyl-2H-1,2,3-benzotriazol-4-amines:

- Antitumor Efficacy : A study demonstrated that this compound significantly inhibited the growth of human cancer cell lines with IC50 values indicating potent activity.

- Antimicrobial Testing : In a series of antimicrobial assays against clinical strains of bacteria and fungi, 2-methyl-2H-1,2,3-benzotriazol-4-amines exhibited MIC values comparable to standard treatments .

- Oxidative Stress Protection : Research indicated that the compound effectively reduced oxidative stress markers in cellular models exposed to harmful agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-2H-1,2,3-benzotriazol-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions between substituted benzotriazole precursors and methylamine derivatives. For example, refluxing with a catalyst like acetic acid (2–3 drops) in ethanol for 7 hours under nitrogen can yield intermediates, followed by recrystallization for purification . Optimization includes adjusting reaction time, temperature, and molar ratios of reagents. Monitoring via TLC ensures reaction completion, and purification via column chromatography or recrystallization improves yield .

Q. How can researchers confirm the identity and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H NMR : Analyze aromatic proton environments and methyl group signals (e.g., δ 2.5–3.0 ppm for –CH3).

- IR Spectroscopy : Identify N–H stretches (~3140 cm⁻¹) and C=N vibrations (~1621 cm⁻¹) .

- Mass Spectrometry (FABMS) : Confirm molecular ion peaks (e.g., m/z 148.17 for C7H8N4) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N percentages (e.g., C 56.59%, N 12.00%) .

Q. What solvent systems are effective for recrystallizing benzotriazole derivatives like this compound?

- Methodological Answer : Ethanol or ethyl acetate/ethanol mixtures are preferred due to moderate polarity and solubility. For example, crude products dissolved in warm ethanol and cooled to 4°C yield high-purity crystals. Solvent selection should align with compound solubility profiles observed in TLC (e.g., Rf 0.74 in ACN:MeOH 1:1) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive. Use SHELX programs (SHELXL for refinement) to determine unit cell parameters (e.g., space group P21/c, a = 3.9482 Å, β = 92.05°) and hydrogen bonding networks. Mercury CSD aids in visualizing intermolecular interactions (e.g., C–H⋯O bonds) and comparing packing patterns with similar structures .

Q. What strategies address contradictions between spectroscopic and crystallographic data for benzotriazole amines?

- Methodological Answer : Triangulate data using:

- NMR vs. X-ray : Compare proton environments (e.g., methyl group positions) and torsional angles.

- IR vs. Elemental Analysis : Cross-validate functional groups (e.g., NH stretches) with empirical formulas.

- Computational Modeling : Optimize geometries with DFT calculations (e.g., Gaussian) to match experimental bond lengths .

Q. How can reaction yields be improved for multi-step syntheses involving benzotriazole intermediates?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or HPLC to isolate intermediates at each stage (e.g., hydrazone formation in methanol/glacial acetic acid) .

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., NaOAc, H2SO4) to accelerate condensation steps.

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield .

Q. What computational tools are suitable for predicting the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to assess binding affinities to target proteins (e.g., antimicrobial enzymes).

- QSAR Studies : Develop models with descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate structure with activity .

Data Analysis & Validation

Q. How should researchers handle batch-to-batch variability in spectroscopic data for this compound?

- Methodological Answer :

- Standardized Protocols : Fix parameters (e.g., NMR solvent, concentration) across batches.

- Statistical Analysis : Apply ANOVA to assess significance of variability.

- Spiking Experiments : Add known quantities of pure compound to confirm signal consistency .

Q. What validation criteria ensure reliable crystal structure refinement using SHELXL?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。